Chemical structure and properties of N-(2-chlorophenyl)acrylamide
Chemical structure and properties of N-(2-chlorophenyl)acrylamide
An In-Depth Technical Guide to N-(2-chlorophenyl)acrylamide: Structure, Properties, and Applications
Introduction
N-(2-chlorophenyl)acrylamide is a member of the N-substituted acrylamide family of organic compounds. It is characterized by an acrylamide functional group where the amide nitrogen is attached to a 2-chlorophenyl ring. This molecular architecture, combining a reactive vinyl group with a substituted aromatic moiety, makes N-(2-chlorophenyl)acrylamide a compound of significant interest in both polymer science and medicinal chemistry. As a monomer, it can be used to synthesize specialty polymers with tailored properties. In the context of drug development, the acrylamide warhead is a known covalent modifier of biological nucleophiles, and substituted anilines are prevalent in pharmacologically active molecules. This guide provides a comprehensive technical overview for researchers, covering its chemical structure, physicochemical properties, synthesis, reactivity, potential applications, and critical safety information.
Chemical Identity and Physicochemical Properties
The fundamental identity of a chemical compound is established by its structural and basic physical properties. N-(2-chlorophenyl)acrylamide is a solid at room temperature.
| Property | Value | Source(s) |
| IUPAC Name | N-(2-chlorophenyl)prop-2-enamide | - |
| CAS Number | 17090-09-4 | [1] |
| Molecular Formula | C₉H₈ClNO | [1] |
| Molecular Weight | 181.62 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 100-102 °C | [1] |
| Boiling Point | 332.8±34.0 °C (Predicted) | [1] |
| Density | 1.243±0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in polar organic solvents | [2] |
Synthesis and Purification
The most common and direct method for synthesizing N-substituted acrylamides is the acylation of a primary amine with acryloyl chloride. This reaction, often a Schotten-Baumann type reaction, is robust and generally high-yielding. For N-(2-chlorophenyl)acrylamide, the specific precursors are 2-chloroaniline and acryloyl chloride.
Causality of Experimental Design
The chosen synthetic strategy relies on the high reactivity of the acyl chloride towards the nucleophilic amine. A base, typically a tertiary amine like triethylamine, is essential. Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. The removal of HCl is critical as it would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The use of a dry, aprotic solvent like acetone or dichloromethane prevents the hydrolysis of the highly reactive acryloyl chloride.[3] The reaction is performed at a low temperature initially to control the exothermic nature of the acylation.
Detailed Experimental Protocol: Synthesis
A generalized protocol based on standard procedures for related compounds is provided below.[3][4]
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloroaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is crucial to moderate the reaction rate and minimize side reactions.
-
Addition of Acryloyl Chloride: Add acryloyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 30-60 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove unreacted amine and triethylamine hydrochloride), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product.
Synthesis and Purification Workflow
Caption: Generalized workflow for the synthesis and purification of N-(2-chlorophenyl)acrylamide.
Spectroscopic and Analytical Characterization
| Technique | Expected Characteristics |
| ¹H NMR | ~8.0-8.5 ppm (br s, 1H): Amide N-H proton. ~7.2-7.8 ppm (m, 4H): Aromatic protons of the chlorophenyl ring. ~5.8-6.5 ppm (m, 3H): Vinyl protons (-CH=CH₂) exhibiting characteristic doublet of doublets splitting patterns. |
| ¹³C NMR | ~164-166 ppm: Amide carbonyl carbon (C=O). ~120-140 ppm: Aromatic and vinyl carbons. Expect 6 aromatic signals (some may overlap) and 2 vinyl signals. The carbon attached to chlorine will be in this region. |
| FT-IR (cm⁻¹) | ~3300-3400: N-H stretch (amide). ~1660-1680: C=O stretch (Amide I band). ~1620-1640: C=C stretch (vinyl). ~1520-1550: N-H bend (Amide II band). ~750-770: C-Cl stretch. |
| Mass Spec (EI) | Molecular Ion (M⁺): Expected at m/z 181/183 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio). Key Fragments: Loss of acryloyl group, fragmentation of the chlorophenyl ring. |
Note: Predicted chemical shifts (ppm) are relative to TMS. Actual values may vary based on solvent and instrument.
Chemical Reactivity and Polymerization
The reactivity of N-(2-chlorophenyl)acrylamide is dominated by two key features: the electrophilic vinyl group and the potential for polymerization.
Michael Addition
The vinyl group is an electron-deficient alkene due to the conjugation with the electron-withdrawing amide group. This makes it a classic Michael acceptor, susceptible to nucleophilic attack by soft nucleophiles like thiols (e.g., cysteine residues in proteins or glutathione). This reactivity is the basis for its use as a covalent inhibitor in drug discovery.[5]
Polymerization
The vinyl group allows N-(2-chlorophenyl)acrylamide to act as a monomer in polymerization reactions, most commonly via free-radical polymerization. This process can be initiated using thermal initiators (like AIBN) or redox initiators.[3][6] The resulting poly(N-(2-chlorophenyl)acrylamide) would be a specialty polymer whose properties (e.g., thermal stability, solubility, refractive index) are influenced by the bulky, chlorine-containing phenyl group.
General Protocol: Free-Radical Polymerization
-
Preparation: In a polymerization vessel, dissolve N-(2-chlorophenyl)acrylamide (monomer) and a radical initiator (e.g., AIBN, 0.1-1.0 mol%) in a suitable solvent (e.g., DMF or DMSO).
-
Degassing: Thoroughly degas the solution to remove oxygen, which can inhibit radical polymerization. This is typically done by several freeze-pump-thaw cycles or by bubbling an inert gas (N₂ or Ar) through the solution.
-
Initiation: Heat the reaction mixture to a temperature appropriate for the initiator's decomposition (e.g., 60-80 °C for AIBN).
-
Propagation: Allow the polymerization to proceed for a set time (e.g., 2-24 hours). The solution will typically become more viscous as the polymer forms.
-
Termination & Isolation: Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or diethyl ether).
-
Purification: Collect the polymer by filtration, wash it with the non-solvent to remove unreacted monomer, and dry it under vacuum.
Conceptual Diagram of Polymerization
Caption: Schematic of a free-radical polymerization process.
Potential Applications and Research Interest
-
Polymer Science: As a monomer, it can be homopolymerized or copolymerized with other vinyl monomers (e.g., acrylonitrile, methyl acrylate) to create new materials.[3] The presence of the chlorophenyl group can enhance properties such as thermal stability, flame retardancy, and refractive index, making these polymers candidates for specialty coatings, optical materials, or engineering plastics.[7]
-
Drug Discovery and Chemical Biology: Acrylamides are well-established "warheads" for targeted covalent inhibitors.[8] They form stable bonds with non-catalytic cysteine residues in target proteins. Given that numerous derivatives of N-substituted acrylamides have shown potent biological activities, including antiallergic and kinase inhibitory effects, N-(2-chlorophenyl)acrylamide serves as a valuable building block for creating libraries of potential therapeutic agents.[9][10]
Safety, Handling, and Toxicology
Specific toxicological data for N-(2-chlorophenyl)acrylamide is not widely available. Therefore, its handling and safety precautions must be based on the well-documented hazards of its parent compound, acrylamide, and related chloroanilines. Acrylamide is a potent neurotoxin, a suspected human carcinogen (IARC Group 2A), and a reproductive toxicant.[11][12][13] It is readily absorbed through the skin.[2]
| Hazard Category | Description | Source(s) |
| Acute Toxicity | Harmful or toxic if swallowed, inhaled, or in contact with skin. | [11][14] |
| Irritation | Causes serious skin and eye irritation. May cause respiratory irritation. | [15] |
| Sensitization | May cause an allergic skin reaction. | [11] |
| Chronic Toxicity | Suspected of causing genetic defects, cancer, and damaging fertility. Causes damage to the nervous system through prolonged or repeated exposure. | [13][14] |
Mandatory Safety Procedures
-
Engineering Controls: Always handle N-(2-chlorophenyl)acrylamide powder and its solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is a common choice, but check manufacturer compatibility), and chemical safety goggles at all times.
-
Handling: Avoid creating dust. Use caution when weighing and transferring the solid. For solutions, avoid splashes and skin contact.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[14]
-
Disposal: Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge to drains.
Emergency Response Workflow
Caption: Logical workflow for emergency response to an exposure event.
Conclusion
N-(2-chlorophenyl)acrylamide is a versatile chemical building block with clear potential in both materials science and pharmacology. Its synthesis is straightforward, and its structure can be reliably confirmed using standard analytical techniques. The reactivity of its vinyl group allows for both polymerization to form novel materials and covalent modification of biological targets, opening avenues for further research. However, the significant, well-documented hazards associated with the acrylamide scaffold demand that all work with this compound be performed with rigorous safety protocols and appropriate engineering controls. This guide provides the foundational knowledge for researchers to handle, utilize, and explore the potential of N-(2-chlorophenyl)acrylamide safely and effectively.
References
The following is a consolidated list of sources referenced in this document.
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